1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Description
“1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound that contains a piperazine ring, a thiadiazole ring, and a bromophenyl group . It is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . The 1,3,4-thiadiazole moiety in the compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, a thiadiazole ring, and a bromophenyl group . The InChI code for the compound is 1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.59 and a density of 1.386±0.06 g/cm3 . The compound is a powder at room temperature .Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDOERUZGUKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200690 |
Source
|
Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-63-4 |
Source
|
Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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